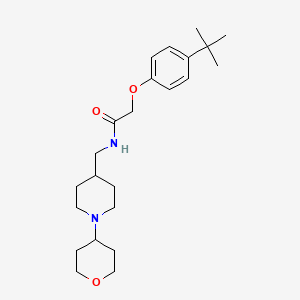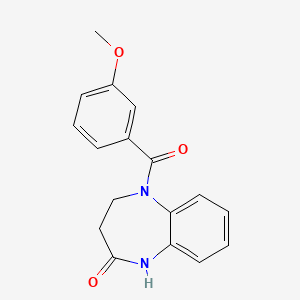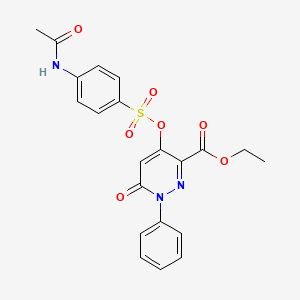![molecular formula C16H17N7O3 B2589753 (E)-N,N-dimethyl-N'-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide CAS No. 477865-36-4](/img/structure/B2589753.png)
(E)-N,N-dimethyl-N'-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are non-naturally occurring small molecules . This class of compounds has been of interest due to their diverse structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines comprises an important class of non-naturally occurring small molecules . This scaffold is present in diverse important structures in agriculture and medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Structural Elucidation
The synthesis and characterization of related heterocyclic compounds have been a focus of research due to their potential applications in medicinal chemistry and material science. For example, Gomha and Farghaly (2011) detailed the preparation of novel compounds via condensation reactions, highlighting the structural assignments based on comprehensive spectral data analysis (Gomha & Farghaly, 2011). Similarly, Abdel‐Aziz et al. (2008) synthesized novel pyrazolo[1,5‐a]pyrimidine derivatives, incorporating a thiazolo[3,2‐a]benzimidazole moiety, and evaluated their antimicrobial activities, showcasing the versatility of these compounds (Abdel‐Aziz et al., 2008).
Potential Biological Activities
Research has not only focused on the synthesis and structural analysis of such compounds but also on investigating their potential biological activities. For instance, compounds synthesized by incorporating triazolo and pyrimidine moieties have shown moderate effects against certain bacterial and fungal species, as demonstrated by Abdel‐Aziz et al. (2008), indicating potential applications in developing antimicrobial agents (Abdel‐Aziz et al., 2008).
Mechanistic Insights and Chemical Reactivity
Further studies have explored the reactivity and mechanistic aspects of related compounds. Didenko et al. (2010) investigated the selectivity of reactions of ethyl pyrazolo and triazolo carboxylates with hydrazine, revealing insights into regioselective and regiospecific cyclizations (Didenko et al., 2010). Such studies are crucial for understanding the chemical behavior of these compounds and developing more efficient synthetic strategies.
Direcciones Futuras
The future directions for the research and development of [1,2,4]triazolo[1,5-a]pyrimidines could involve further exploration of their antimicrobial properties , as well as their potential as antiviral agents . Additionally, the enhancement of their antimicrobial activity through structural modifications could be a promising area of research .
Propiedades
IUPAC Name |
N,N-dimethyl-N'-[7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O3/c1-11(26-13-6-4-12(5-7-13)23(24)25)14-8-9-17-16-19-15(20-22(14)16)18-10-21(2)3/h4-11H,1-3H3/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXKHEPKTZTBLE-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N=CN(C)C)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=NC2=NC(=NN12)/N=C/N(C)C)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-4-methoxybenzoate](/img/structure/B2589673.png)

![5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2589677.png)
![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2589679.png)


![2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2589687.png)
![(4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2589688.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2589689.png)
![8-methoxy-3-methyl-2-[(2-methylbenzyl)sulfanyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2589690.png)
![2-(4-Chlorophenyl)-8-methyl-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[1,2-a]pyridine](/img/structure/B2589691.png)
